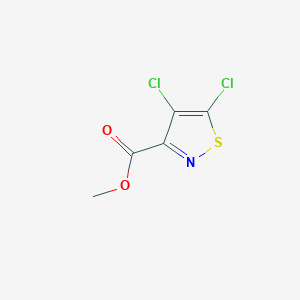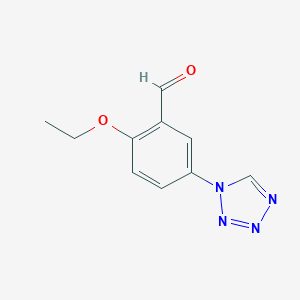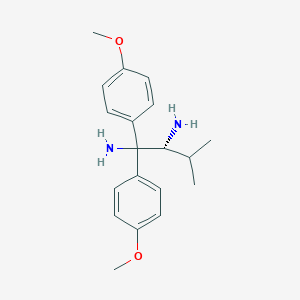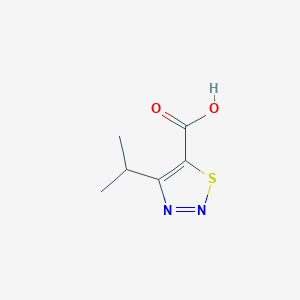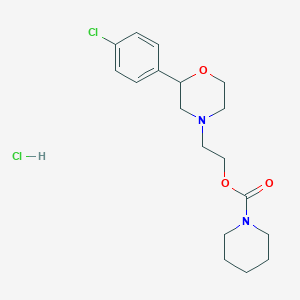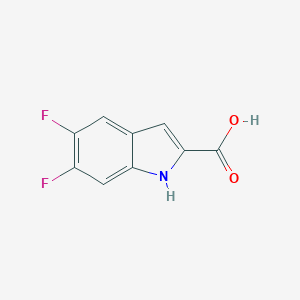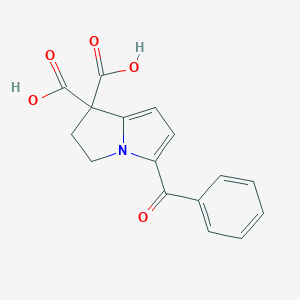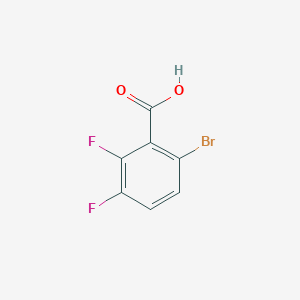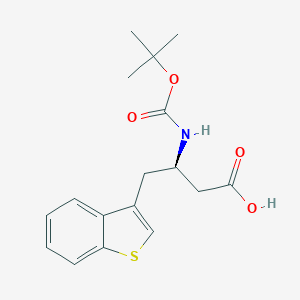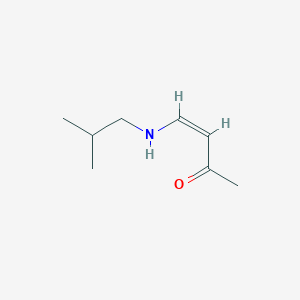
(Z)-4-(2-methylpropylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-methylpropylamino)but-3-en-2-one, commonly known as MPAA, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that has been studied for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its anticancer and anti-inflammatory effects by modulating multiple signaling pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MPAA has also been found to activate the p38 MAPK signaling pathway, which plays a role in the regulation of cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
MPAA has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be metabolized by the liver and excreted in the urine. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It exhibits low toxicity and has been shown to be metabolized by the liver and excreted in the urine. However, MPAA has some limitations for lab experiments. It is a yellow crystalline solid that is insoluble in water, which can make it difficult to dissolve in some solvents. MPAA also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Orientations Futures
MPAA has several potential future directions for research. It has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPAA and to identify its molecular targets. MPAA has also been studied as a potential imaging agent for the detection of cancer cells. Future research could focus on the development of MPAA-based imaging agents for the diagnosis and monitoring of cancer.
Méthodes De Synthèse
The synthesis of MPAA involves the condensation of 4-acetyl-2-methylphenol with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to cyclization with acetic anhydride and a catalyst such as sulfuric acid to yield MPAA. This method has been optimized to produce high yields of MPAA with high purity.
Applications De Recherche Scientifique
MPAA has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases.
Propriétés
Numéro CAS |
187606-26-4 |
|---|---|
Nom du produit |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-4-8(3)10/h4-5,7,9H,6H2,1-3H3/b5-4- |
Clé InChI |
BXGRIMJZUXKNHA-PLNGDYQASA-N |
SMILES isomérique |
CC(C)CN/C=C\C(=O)C |
SMILES |
CC(C)CNC=CC(=O)C |
SMILES canonique |
CC(C)CNC=CC(=O)C |
Synonymes |
3-Buten-2-one, 4-[(2-methylpropyl)amino]-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



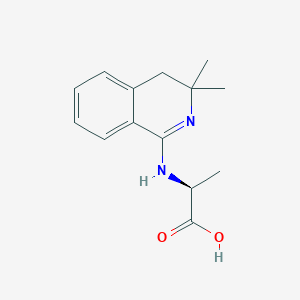
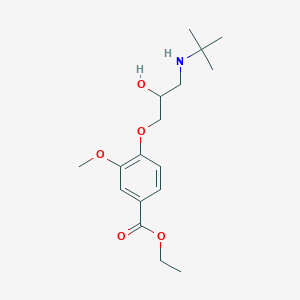
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
